Benzene, 1,1'-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-
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Overview
Description
Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-): is an organic compound with a complex structure It is characterized by the presence of benzene rings, chloro substituents, and an ether linkage
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) typically involves the reaction of 4-chlorophenol with a suitable methylene-propanediyl bis(oxy) compound under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the ether linkage.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would include steps for purification and quality control to ensure the compound meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) can undergo oxidation reactions, typically in the presence of strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The chloro substituents on the benzene rings can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles such as hydroxide ions, amines, or thiols, often in polar solvents.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted benzene derivatives.
Scientific Research Applications
Chemistry:
- Used as a precursor in the synthesis of more complex organic molecules.
- Studied for its reactivity and potential as a building block in organic synthesis.
Biology:
- Investigated for its potential biological activity and interactions with biomolecules.
Medicine:
- Explored for its potential therapeutic properties, including its use in drug development.
Industry:
- Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) involves its interaction with molecular targets through its functional groups. The chloro substituents and ether linkages play a crucial role in its reactivity and interactions with other molecules. The compound can participate in various chemical reactions, leading to the formation of different products depending on the conditions and reagents used.
Comparison with Similar Compounds
- Benzene, 1,1’-(1,3-propanediyl)bis-
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis-
Comparison:
- Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-) is unique due to the presence of both chloro substituents and ether linkages, which impart distinct chemical properties.
- Benzene, 1,1’-(1,3-propanediyl)bis- lacks the chloro substituents and ether linkages, making it less reactive in certain types of chemical reactions.
- Benzene, 1,1’-(1-methyl-1,3-propanediyl)bis- has a similar structure but with a methyl group instead of a methylene group, leading to differences in reactivity and applications.
This detailed article provides a comprehensive overview of Benzene, 1,1’-((2-methylene-1,3-propanediyl)bis(oxy))bis(4-chloro-), covering its preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
1522-96-9 |
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Molecular Formula |
C16H14Cl2O2 |
Molecular Weight |
309.2 g/mol |
IUPAC Name |
1-chloro-4-[2-[(4-chlorophenoxy)methyl]prop-2-enoxy]benzene |
InChI |
InChI=1S/C16H14Cl2O2/c1-12(10-19-15-6-2-13(17)3-7-15)11-20-16-8-4-14(18)5-9-16/h2-9H,1,10-11H2 |
InChI Key |
FKBAHOXKOIXYHR-UHFFFAOYSA-N |
Canonical SMILES |
C=C(COC1=CC=C(C=C1)Cl)COC2=CC=C(C=C2)Cl |
Origin of Product |
United States |
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